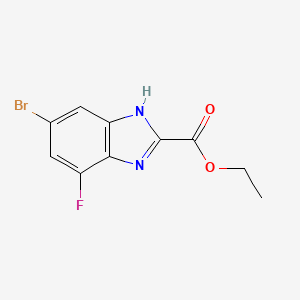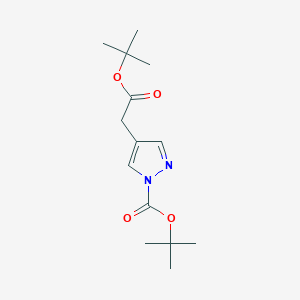
Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a benzimidazole core with bromine and fluorine substituents, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate typically involves the cyclization of appropriately substituted anilines with carboxylic acid derivatives. One common method includes the reaction of 4-fluoro-2-nitroaniline with ethyl bromoacetate under basic conditions, followed by cyclization and reduction steps . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions, using reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, using boron reagents and palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Coupling: Boron reagents, palladium catalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while coupling reactions can produce biaryl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to inhibit various enzymes and interact with biological targets.
Biological Studies: The compound is used in studies to understand the structure-activity relationship of benzimidazole derivatives and their interactions with biological macromolecules.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mecanismo De Acción
The mechanism of action of Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2,4-Difluoroimidazole-5-carboxylate: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.
Thiazole Derivatives: These compounds share a similar heterocyclic structure but contain sulfur instead of nitrogen, resulting in different chemical properties and applications.
Uniqueness
Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The combination of bromine and fluorine atoms enhances its potential as a versatile compound in medicinal chemistry and industrial applications.
Propiedades
Fórmula molecular |
C10H8BrFN2O2 |
|---|---|
Peso molecular |
287.08 g/mol |
Nombre IUPAC |
ethyl 6-bromo-4-fluoro-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)9-13-7-4-5(11)3-6(12)8(7)14-9/h3-4H,2H2,1H3,(H,13,14) |
Clave InChI |
BLMOIXSHKXAHFJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC2=C(N1)C=C(C=C2F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13673947.png)

![6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673954.png)

![2,4-Dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13673960.png)
![Methyl 5-amino-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13673973.png)


![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid](/img/structure/B13673985.png)
![4-Benzyl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13674001.png)

